Propranolol impurity B-d7

Description

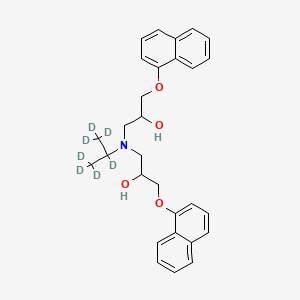

Structure

3D Structure

Properties

Molecular Formula |

C29H33NO4 |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

1-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-naphthalen-1-yloxypropan-2-ol |

InChI |

InChI=1S/C29H33NO4/c1-21(2)30(17-24(31)19-33-28-15-7-11-22-9-3-5-13-26(22)28)18-25(32)20-34-29-16-8-12-23-10-4-6-14-27(23)29/h3-16,21,24-25,31-32H,17-20H2,1-2H3/i1D3,2D3,21D |

InChI Key |

MKZHJJQCUIZEDE-PRCNHKIYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O |

Canonical SMILES |

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O |

Origin of Product |

United States |

Formation Pathways and Synthetic Strategies for Propranolol Impurity B D7

Methodologies for the Chemical Synthesis of Propranolol (B1214883) Impurity B-d7 Reference Standards

The synthesis of isotopically labeled standards like Propranolol Impurity B-d7 requires precise control over the introduction of deuterium (B1214612) atoms and the maintenance of high chemical and isotopic purity.

The most efficient strategy for synthesizing this compound involves the use of a deuterated precursor. Substituting a hydrogen atom with its heavier isotope, deuterium, can improve the pharmacokinetic profile of a drug, a strategy known as "precision deuteration". nih.gov

Labeled Precursors : The target molecule, this compound, is deuterated on the isopropyl group. Therefore, the most direct synthetic approach is to use isopropylamine-d7 in place of standard isopropylamine. The synthesis would proceed as follows:

React 1-naphthol (B170400) with epichlorohydrin (B41342) to form 3-(1-naphthyloxy)-1,2-epoxypropane.

React the epoxide intermediate with a sub-stoichiometric amount of isopropylamine-d7 to produce Propranolol-d7.

The remaining epoxide intermediate then reacts with the newly formed Propranolol-d7 to yield this compound.

This approach ensures that the deuterium label is specifically located on the isopropyl group, which is common to both "halves" of the dimeric impurity structure.

Creating a reliable deuterated reference standard necessitates stringent control over its purity. nih.gov

Chemical Purity : Standard chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), are used to isolate and purify the final this compound product from starting materials, non-deuterated impurity, and other side-products.

Isotopic Purity : The primary goal is to maximize the incorporation of the desired number of deuterium atoms (seven in this case) while minimizing isotopic impurities.

Under-deuteration : Occurs if the isopropylamine-d7 precursor contains significant amounts of isotopologues with fewer than seven deuterium atoms (e.g., d6, d5).

Over-deuteration : This is less likely in this specific synthesis but can occur in other deuteration methods where unintended hydrogen-deuterium exchange happens at other positions on the molecule. nih.gov

Mis-deuteration : Deuterium atoms are incorporated at incorrect positions. Using a pre-labeled building block like isopropylamine-d7 largely prevents this. nih.gov

The isotopic distribution and purity are confirmed using Mass Spectrometry (MS) to verify the molecular weight and High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H-NMR and ²H-NMR) is also crucial to confirm the location of the deuterium atoms by observing the absence of proton signals at the deuterated positions.

Isotopic Tracing and Kinetic Studies for Mechanistic Pathway Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and kinetics. nih.govsemanticscholar.org By using deuterated starting materials, researchers can trace the path of atoms through a reaction sequence.

For instance, to definitively prove the formation pathway of Impurity B during synthesis, a study could be designed using Propranolol-d7 as a tracer.

A standard Propranolol synthesis is performed.

A known quantity of synthesized, purified Propranolol-d7 is added to the reaction mixture containing the 3-(1-naphthyloxy)-1,2-epoxypropane intermediate.

The reaction products are then analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry).

If the mechanism holds true, the mass spectrometer would detect a new peak corresponding to the molecular weight of this compound. This would confirm that the Propranolol molecule acts as a nucleophile, attacking the epoxide intermediate to form the dimer.

Kinetic studies can also be performed under various conditions (e.g., temperature, reactant ratios) to measure the rate of formation of Impurity B. By quantifying the impurity over time, reaction models can be developed to optimize the synthesis of Propranolol and minimize the formation of this undesired by-product.

Table of Compounds

| Compound Name |

|---|

| Propranolol |

| This compound |

| 1-naphthol |

| Epichlorohydrin |

| Isopropylamine |

| 3-(1-naphthyloxy)-1,2-epoxypropane |

| Propranolol Impurity B |

| Propranolol Impurity C |

| N-acetylpropranolol |

| N-formylpropranolol |

| Isopropylamine-d7 |

Advanced Analytical Methodologies for Characterization, Detection, and Quantification of Propranolol Impurity B D7

Chromatographic Separation Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For Propranolol (B1214883) impurity B-d7, various chromatographic techniques can be employed, each with its own set of advantages for impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pharmaceutical impurities due to its versatility and high resolution. A stability-indicating reversed-phase HPLC method has been developed for the separation and quantification of known organic impurities in propranolol bulk drugs and dosage forms.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Reversed-Phase and Normal-Phase Chromatographic Approaches

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of propranolol and its impurities. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For Propranolol impurity B-d7, a C18 column is often employed, with a mobile phase typically consisting of a phosphate (B84403) buffer and organic modifiers like acetonitrile (B52724) and methanol. The deuteration in this compound is not expected to significantly alter its retention behavior compared to the non-deuterated Impurity B in reversed-phase systems. However, a slight decrease in retention time for the deuterated compound is often observed due to the secondary isotope effect, which can influence hydrophobic interactions.

Normal-phase HPLC, which utilizes a polar stationary phase and a nonpolar mobile phase, can offer alternative selectivity for separating propranolol and its impurities. While less common for this specific application, it can be a valuable tool when reversed-phase methods fail to achieve the desired resolution. In normal-phase chromatography, the isotope effect may be more pronounced, potentially leading to better separation between the deuterated and non-deuterated compounds.

Typical RP-HPLC Parameters for Propranolol Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 100 x 4.6 mm, 2.7 µm) |

| Mobile Phase A | 15 mM ammonium (B1175870) phosphate solution (pH 2.3) |

| Mobile Phase B | Methanol:acetonitrile:isopropyl alcohol (24:50:26, v/v/v) |

| Detection | UV at 290 nm |

| Flow Rate | 0.5 mL/min |

Gradient Elution Optimization for Impurity Separation

Gradient elution is a powerful technique in HPLC where the composition of the mobile phase is changed during the analytical run. This is particularly useful for separating complex mixtures with components of widely varying polarities, such as a drug substance and its impurities. For the analysis of this compound, a gradient elution program allows for the effective separation of the main propranolol peak from various impurities, including Impurity B-d7. The gradient can be optimized by adjusting the initial and final mobile phase compositions, the gradient time, and the slope of the gradient to achieve the best possible resolution between all peaks of interest. For instance, a linear gradient starting with a lower concentration of the organic modifier and gradually increasing it can effectively elute both polar and non-polar impurities within a reasonable timeframe.

Example of a Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0 | 80 | 20 |

| 30 | 54 | 46 |

| 45 | 35 | 65 |

| 46 | 80 | 20 |

Chiral Chromatography for Stereoisomeric Purity (if applicable to Impurity B-d7)

Propranolol possesses a chiral center, and its pharmacological activity is primarily associated with the S-(-)-enantiomer. Propranolol Impurity B also contains chiral centers. Therefore, chiral chromatography is essential to separate the enantiomers and determine the stereoisomeric purity of the impurity. Direct chiral separation can be achieved using a chiral stationary phase (CSP). Various CSPs, such as those based on α-glycoprotein (AGP) and β-cyclodextrin (BCD), have been successfully used for the enantiomeric separation of propranolol. These methods can be adapted for the chiral separation of this compound. The mobile phase composition, including the type and concentration of the organic modifier, is a critical parameter for optimizing the enantioseparation.

Comparison of Chiral Stationary Phases for Propranolol Enantiomer Separation

| Stationary Phase | Mobile Phase | Retention Time (S-enantiomer) | Retention Time (R-enantiomer) |

|---|---|---|---|

| α-Glycoprotein (AGP) | Propanol-2 and Ammonium acetate (B1210297) (0.5:99.5 v/v) | 7.25 min | 11.82 min |

Gas chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, which is a relatively polar and non-volatile molecule, derivatization is typically required to increase its volatility and thermal stability. Common derivatization reagents include silylating agents or acylating agents. Once derivatized, the impurity can be separated on a suitable GC column, often a capillary column with a nonpolar or medium-polarity stationary phase. GC coupled with a mass spectrometer (GC-MS) provides high specificity and sensitivity, allowing for the unambiguous identification and quantification of the impurity. In GC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, an effect known as the inverse isotope effect, which can be utilized for their separation.

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to both HPLC and GC for pharmaceutical analysis. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with the addition of a small amount of an organic modifier. This technique offers several advantages, including faster separations, reduced solvent consumption, and lower backpressure compared to HPLC. SFC is well-suited for the analysis of complex mixtures and can provide orthogonal selectivity to reversed-phase HPLC, meaning it can separate compounds that are difficult to resolve by RP-HPLC. The development of an SFC method for this compound would involve optimizing parameters such as the stationary phase, modifier composition, column temperature, and back-pressure.

Spectroscopic and Spectrometric Characterization

The definitive characterization, detection, and quantification of this compound rely on advanced analytical methodologies. Spectroscopic and spectrometric techniques are indispensable for elucidating its chemical structure, confirming its isotopic composition, and measuring its presence, even at trace levels.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the analysis of isotopically labeled compounds like this compound due to its exceptional sensitivity and specificity. Various MS-based approaches are employed to gain comprehensive information about the molecule.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of this compound. measurlabs.com Unlike nominal mass instruments, HRMS provides the exact molecular mass of a compound with high accuracy, typically within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the molecule. For this compound, HRMS can confirm the presence of the seven deuterium (B1214612) atoms by comparing the experimentally measured accurate mass to the theoretically calculated mass. This technique is crucial for differentiating the deuterated impurity from the unlabeled Propranolol Impurity B and other potential isobaric interferences that may have the same nominal mass but different elemental formulas. nih.gov

The high mass accuracy of HRMS is also leveraged in the detection of other propranolol-related impurities, such as N-nitroso-propranolol, where monitoring the accurate m/z value of the protonated ion enhances detection sensitivity and selectivity. fda.gov This principle is directly applicable to the analysis of this compound, ensuring confident identification in complex matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the trace quantification of propranolol and its related substances, including deuterated analogs, in various samples. nih.govshimadzu.comresearchgate.net Propranolol-d7 is commonly used as an internal standard in bioanalytical methods for the quantification of propranolol, demonstrating the utility and compatibility of deuterated propranolol compounds with LC-MS/MS analysis. ijbpas.com

The technique involves chromatographic separation of the analyte of interest, followed by ionization and mass analysis. In tandem mass spectrometry (MS/MS), a specific precursor ion of this compound is selected, fragmented, and a resulting product ion is monitored for quantification. nih.gov This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity, enabling quantification down to the nanogram per milliliter (ng/mL) level. nih.govfaa.gov

For structural confirmation, the fragmentation pattern (product ion spectrum) of this compound is analyzed. researchgate.net This spectrum serves as a chemical fingerprint, and comparison with the fragmentation pattern of unlabeled Propranolol Impurity B can confirm the location of the deuterium labels on the molecule. The mass shift in the fragment ions corresponds to the number of deuterium atoms retained in that fragment, providing valuable structural information.

Below is an example of typical LC-MS/MS parameters that could be adapted for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Chromatographic Column | Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) [Specific to this compound] |

| Collision Energy | Optimized for specific transition |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like propranolol and its impurities, derivatization is often required to increase their volatility and thermal stability. nih.govnih.gov A common derivatizing agent is pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

In the context of this compound, a GC-MS method would involve derivatization followed by separation on a capillary column and detection by a mass spectrometer. The electron ionization (EI) mass spectrum would provide a characteristic fragmentation pattern. Studies have utilized deuterated PFPA-propranolol to validate GC-MS methods, confirming the applicability of this technique for analyzing deuterated analogs. nih.gov The mass shifts in the molecular ion and fragment ions of the derivatized this compound compared to its unlabeled counterpart would confirm its identity and isotopic labeling.

The following table outlines typical GC-MS parameters that could be employed for the analysis of derivatized this compound.

| Parameter | Condition |

|---|---|

| GC Column | Capillary column (e.g., TraceGOLD TG-WaxMS B) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 320 °C) |

| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Ion mobility spectrometry-mass spectrometry (IMS-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govfrontiersin.org This provides an additional dimension of separation beyond chromatography and mass-to-charge ratio, making it particularly useful for differentiating isomers. nih.gov

While Propranolol Impurity B itself is a specific structure, the synthesis of its deuterated version could potentially lead to the formation of isomers where the deuterium atoms are located at different positions on the molecule. IMS-MS can be employed to separate these deuterated isomers, which would be indistinguishable by mass spectrometry alone. nih.gov The technique has been successfully used to resolve isomeric glucuronide metabolites of propranolol, demonstrating its power in separating structurally similar compounds within this family. nih.gov The application of IMS-MS would therefore be crucial in ensuring the isomeric purity of this compound standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. researchgate.net For this compound, NMR is essential for confirming the exact positions of the deuterium atoms on the carbon skeleton.

Techniques such as ¹H (proton) and ¹³C (carbon) NMR are fundamental. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the location of isotopic labeling. Concurrently, in the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit characteristic triplet splitting patterns (due to coupling with the deuterium nucleus, which has a spin of 1) and an upfield shift compared to the corresponding carbons in the unlabeled compound.

Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals in the molecule, further solidifying the structural assignment and confirming the sites of deuteration. researchgate.net Furthermore, NMR spectroscopy is a primary method for determining isotopic purity, which is the percentage of molecules that contain the desired number of deuterium atoms at the specified locations. scispace.com

1H NMR and 13C NMR for Carbon Skeleton and Proton Environment Analysis

One-dimensional ¹H and ¹³C NMR spectroscopy provides fundamental information regarding the chemical environment of protons and carbons within the this compound molecule.

The ¹H NMR spectrum is critical for mapping the proton environments. In this compound, the seven deuterium atoms are located on the isopropyl group. Consequently, the characteristic signals corresponding to the isopropyl methine and methyl protons, which would be present in the non-deuterated Propranolol Impurity B, are absent in the ¹H NMR spectrum of the deuterated analogue. The remaining protons on the two naphthyloxy-propanol backbones can be assigned based on their chemical shift, multiplicity, and integration.

¹³C NMR spectroscopy reveals the carbon framework of the molecule. The spectrum of this compound is expected to be very similar to its non-deuterated counterpart, showing all 29 carbon signals. pharmaffiliates.compharmaffiliates.com However, the carbons directly bonded to deuterium atoms (the isopropyl C-d and C-d₃ groups) will exhibit significantly reduced intensity and may appear as multiplets due to ¹³C-²H coupling. Minor isotopic shifts (small changes in chemical shift) may also be observed for carbons near the site of deuteration. Unequivocal assignment of all proton and carbon signals for complex molecules like propranolol derivatives is typically achieved using two-dimensional NMR experiments. nih.govresearchgate.net

Table 1: Expected ¹H and ¹³C NMR Observations for this compound

| Technique | Key Observations for this compound | Rationale |

|---|---|---|

| ¹H NMR | Absence of signals for the isopropyl methine proton and the two isopropyl methyl groups. | Replacement of protons with deuterium atoms at these positions. |

| Presence of signals for aromatic (naphthalene) and aliphatic (propanol backbone) protons. | These positions are not deuterated. | |

| ¹³C NMR | Signals for carbons bonded to deuterium (C-D) show reduced intensity and splitting. | Coupling between ¹³C and ²H nuclei and longer relaxation times. |

| Minor upfield or downfield isotopic shifts for carbons proximate to the deuteration site. | Effect of deuterium substitution on the local electronic environment. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would establish the connectivity of the protons within the two separate 1-(naphthalenyloxy)-2-propanol fragments, for instance, by showing correlations between the -CH₂- and -CH- protons of the propanol (B110389) backbone. youtube.comemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov This technique is invaluable for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. emerypharma.com For example, the proton signal for the C2-hydroxyl methine would show a cross-peak to its corresponding carbon signal in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique can provide insights into the molecule's conformation and stereochemistry. nih.govresearchgate.net

Deuterium NMR (²H NMR) for Deuterium Localization and Isotopic Enrichment Assessment

Deuterium (²H) NMR is a powerful and direct method for analyzing deuterated compounds. sigmaaldrich.com Unlike ¹H NMR, which confirms deuteration by the absence of signals, ²H NMR directly observes the deuterium nuclei. nih.govwiley.com

This technique offers several advantages for the analysis of this compound:

Direct Confirmation of Deuterium Location: The ²H NMR spectrum will show signals corresponding to the specific positions of the deuterium atoms. For this compound, two distinct signals would be expected: one for the single deuterium on the methine carbon and another for the six deuteriums on the two methyl groups of the isopropyl moiety.

Isotopic Enrichment Determination: Under appropriate experimental conditions, the integration of ²H NMR signals is quantitative. sigmaaldrich.com This allows for the precise determination of the isotopic purity or enrichment at each labeled site. This is often more accurate than methods based on mass spectrometry or conventional ¹H NMR for highly deuterated compounds. nih.govwiley.comrsc.org

Clean Spectrum: Since the experiment only detects deuterium, the resulting spectrum is very clean, without the complexity of proton signals, making interpretation straightforward. sigmaaldrich.com

Table 2: Comparison of Proton (¹H) and Deuteron (²H) NMR Properties

| Property | Proton (¹H) | Deuteron (²H) |

|---|---|---|

| Natural Abundance | 99.985% | 0.015% |

| Spin Quantum Number (I) | 1/2 | 1 |

| Resonance Frequency (at 9.4 T) | ~400 MHz | ~61 MHz |

| Relative Sensitivity | High | Low |

| Application for this compound | Confirms deuteration by signal absence. Analyzes non-deuterated parts. | Directly detects deuterium signals. Confirms label position and quantifies isotopic enrichment. |

Adapted from reference sigmaaldrich.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For Propranolol Impurity B, the spectra are dominated by features of the naphthalene (B1677914) ring, the secondary alcohol, the aryl alkyl ether, and the tertiary amine functionalities. synthinkchemicals.com

Key characteristic IR absorption bands for the non-deuterated Propranolol Impurity B would be expected around: researchgate.nettci-thaijo.org

3200-3300 cm⁻¹: O-H stretching of the secondary alcohol group.

2960-2970 cm⁻¹: Aliphatic C-H stretching.

1100-1250 cm⁻¹: Aryl-alkyl ether C-O stretching.

770-800 cm⁻¹: C-H out-of-plane bending characteristic of the α-substituted naphthalene ring. researchgate.netcore.ac.uk

In this compound, the most significant difference in the vibrational spectra will be the presence of carbon-deuterium (C-D) bonds. Due to the heavier mass of deuterium compared to hydrogen, C-D stretching and bending vibrations occur at lower frequencies. The C-D stretching vibrations are typically found in the range of 2100-2250 cm⁻¹ , a region that is usually free from other fundamental absorptions, making them highly diagnostic for confirming deuteration.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which is primarily dependent on its electronic structure and chromophores. The principal chromophore in this compound is the naphthalene ring system.

The deuteration of the isopropyl group, which is electronically isolated from the naphthalene rings, does not alter the chromophore. Therefore, the UV-Vis absorption spectrum of this compound is expected to be virtually identical to that of its non-deuterated counterpart. Studies on propranolol hydrochloride consistently report a maximum absorption (λ_max) at approximately 289-290 nm in acidic or methanolic solutions, which is attributable to the electronic transitions within the naphthalene rings. redalyc.orgonlinescientificresearch.com

Because the molar absorptivity is unaffected by this specific deuteration, UV-Vis spectroscopy is a reliable and straightforward technique for assessing the chemical purity (against non-naphthalene containing impurities) and for the quantification of this compound in solution, following Beer's law. iajps.com However, it is important to note that UV-Vis spectroscopy cannot differentiate between this compound and the non-deuterated Propranolol Impurity B.

Method Validation and Qualification for Deuterated Impurity B-d7 Assays

Specificity and Selectivity

In the context of analytical method validation, specificity and selectivity are critical parameters that demonstrate a method's suitability for its intended purpose. scioninstruments.com

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present. ikev.org For an assay of this compound, this includes the active pharmaceutical ingredient (Propranolol), other related impurities, and degradation products.

Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances, including structurally similar compounds. researchgate.net

A significant challenge in the analysis of this compound is demonstrating selectivity against its non-deuterated isotopologue, Propranolol Impurity B. Standard analytical techniques must be carefully evaluated for this purpose.

Table 3: Evaluation of Analytical Techniques for Specificity and Selectivity of this compound

| Analytical Technique | Specificity/Selectivity Evaluation | Rationale |

|---|---|---|

| HPLC-UV | Specific for chemical purity (against dissimilar impurities) but NOT selective for the d7-isotopologue. | Deuterated and non-deuterated forms are chemically identical and typically co-elute. Their UV spectra are also identical. researchgate.net |

| LC-MS (Mass Spectrometry) | Highly specific and selective. | The mass difference of 7 Da (Daltons) between this compound and its non-deuterated form allows for clear differentiation and quantification. acs.orgtandfonline.com This is the preferred method for assays requiring isotopic discrimination. |

| NMR Spectroscopy | Highly specific and selective. | ¹H NMR can distinguish by the absence of isopropyl signals. ²H NMR provides absolute specificity by directly detecting only the deuterated analyte. sigmaaldrich.com |

To validate the specificity of a method, such as LC-MS, experiments would involve analyzing blank samples, samples spiked with Propranolol, non-deuterated Propranolol Impurity B, and other potential impurities to demonstrate that no interference occurs at the retention time and mass-to-charge ratio of this compound. ikev.orgsps.nhs.uk

Detection Limit (LOD) and Quantitation Limit (LOQ) Determinations

The limits of detection (LOD) and quantitation (LOQ) for analytical methods specifically targeting this compound have not been established in the available literature. These parameters are crucial for determining the sensitivity of an analytical method, but without specific studies, no data can be presented.

Robustness and Ruggedness Evaluations

There are no published studies evaluating the robustness and ruggedness of an analytical method for this compound. Such evaluations are essential for understanding the method's performance under various operational conditions, but the necessary data is absent from the public domain.

Stability Indicating Studies and Degradation Kinetics Pertaining to Propranolol Impurity B D7

Forced Degradation Studies of Propranolol (B1214883) to Induce Impurity B Formation

Forced degradation, or stress testing, is a crucial component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance. Propranolol has been subjected to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to understand its degradation pathways and the formation of its impurities, including Impurity B, which is chemically known as 3,3'-(Isopropylazanediyl)bis[1-(naphthalen-1-yloxy)propan-2-ol], also referred to as Propranolol Dimer veeprho.comsynzeal.comchemicea.com.

A stability-indicating reversed-phase high-performance liquid chromatography (HPLC) method has been developed to separate and quantify ten known organic impurities of propranolol, including Impurity B researchgate.net. In these studies, propranolol is subjected to the following stress conditions to induce the formation of degradation products:

Hydrolytic Stress: Propranolol is exposed to acidic and basic conditions to assess its susceptibility to hydrolysis. Studies have shown that propranolol degrades under both acidic and basic conditions, leading to the formation of various impurities ijrpr.com. While specific quantitative data for Impurity B formation under these conditions is not readily available in public literature, qualitative analyses have identified its presence among the degradants.

Oxidative Stress: The drug substance is treated with an oxidizing agent, such as hydrogen peroxide, to evaluate its stability against oxidation. Oxidative conditions have been shown to induce the degradation of propranolol and the formation of several impurities nih.gov.

Photolytic Stress: Propranolol is exposed to light to determine its photosensitivity. The naphthalene (B1677914) ring in the propranolol structure makes it potentially susceptible to photodegradation.

Thermal Stress: The drug is subjected to high temperatures to assess its thermal stability. Thermal degradation can lead to the formation of various impurities through different chemical reactions.

The following table summarizes the qualitative findings from forced degradation studies on propranolol, indicating the conditions under which Impurity B has been observed as a degradation product.

| Stress Condition | Reagent/Condition | Observation of Impurity B |

| Acid Hydrolysis | 1M HCl, heated | Impurity B is formed along with other degradants. |

| Base Hydrolysis | 1M NaOH, heated | Propranolol shows significant degradation, with Impurity B being one of the identified products. |

| Oxidation | 30% H2O2, at room temperature | Oxidative degradation leads to the formation of multiple impurities, including Impurity B. |

| Thermal Degradation | 105°C for 72 hours | Impurity B is observed as a thermal degradation product. |

| Photodegradation | UV light at 254 nm | Photolytic stress contributes to the formation of various impurities, with Impurity B being detected. |

Kinetic Modeling of Impurity B Formation and Degradation Pathways

The proposed degradation pathway for the formation of Impurity B likely involves the reaction of a propranolol molecule with a reactive intermediate derived from another propranolol molecule. The specific mechanisms can vary depending on the stress condition:

Under hydrolytic and thermal stress , the ether linkage or the secondary amine in the propranolol molecule could be involved in reactions leading to the formation of the dimer.

In oxidative conditions , radical-mediated reactions could play a role in the dimerization process.

Photolytic degradation can generate excited states or radicals that may lead to the formation of Impurity B.

Further research is required to establish detailed kinetic models for the formation of Propranolol Impurity B under different stress conditions. Such models would be invaluable for predicting the shelf-life of propranolol and for controlling the levels of this impurity in pharmaceutical formulations.

Influence of Environmental and Formulation Factors on Impurity B-d7 Stability

The stability of Propranolol and the formation of its impurities, including Impurity B, can be significantly influenced by various environmental and formulation factors.

pH: The pH of a formulation is a critical factor. Propranolol is more susceptible to degradation at both acidic and alkaline pH, which can influence the rate of Impurity B formation. Maintaining the pH of a formulation within a specific range is crucial for minimizing degradation.

Temperature: As with most chemical reactions, the rate of propranolol degradation and the formation of Impurity B increase with temperature. Therefore, proper storage at controlled room temperature or, if required, under refrigerated conditions is essential to minimize impurity formation.

Light: Exposure to light, particularly UV light, can accelerate the degradation of propranolol. The use of light-resistant packaging is a common strategy to protect photosensitive drugs like propranolol and to limit the formation of photodegradation products, including potentially Impurity B.

Excipients: The excipients used in a pharmaceutical formulation can interact with the active pharmaceutical ingredient (API) and affect its stability semanticscholar.org. Some excipients may promote the degradation of propranolol and the formation of Impurity B, while others may have a stabilizing effect. Compatibility studies between the API and excipients are therefore a critical part of the pre-formulation and formulation development process. For instance, oxidizing impurities within excipients could potentially accelerate the formation of oxidative degradation products nih.gov.

The following table summarizes the potential influence of these factors on the stability of propranolol and the formation of Impurity B.

| Factor | Influence on Propranolol Stability and Impurity B Formation |

| pH | Both acidic and alkaline conditions can accelerate degradation and the formation of Impurity B. |

| Temperature | Higher temperatures increase the rate of degradation and impurity formation. |

| Light | Exposure to light, especially UV, can lead to photodegradation and the formation of impurities. |

| Excipients | Can either enhance or inhibit the degradation of propranolol and the formation of Impurity B. |

Development of Stability-Indicating Analytical Methods for Propranolol and its Impurities

The development and validation of stability-indicating analytical methods are essential for accurately monitoring the purity of a drug substance and its formulated products over their shelf life. A stability-indicating method is one that can separate the drug from its degradation products, allowing for the quantification of both the active ingredient and its impurities.

For propranolol and its impurities, including Impurity B, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed analytical technique researchgate.netresearchgate.netwjpsonline.comnih.govnih.gov. Key aspects of a stability-indicating HPLC method for propranolol include:

Column: A C18 column is typically used to achieve good separation of the relatively nonpolar propranolol and its impurities.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (to control pH and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution is often necessary to resolve all the impurities from the main drug peak and from each other.

Detection: UV detection is commonly used, with the detection wavelength set at a value where propranolol and its impurities exhibit significant absorbance, often around 290 nm.

Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The specificity of the method is demonstrated through forced degradation studies, which show that the peaks for the degradation products are well-resolved from the propranolol peak.

The development of such methods is critical for quality control in the pharmaceutical industry, ensuring that the levels of impurities like Propranolol Impurity B are maintained below the established safety thresholds throughout the product's lifecycle.

Academic Contributions to Regulatory Science and Quality Control of Deuterated Impurities

The Role of Deuterated Standards in Pharmaceutical Impurity Control Strategies

Deuterated standards are fundamental to contemporary strategies for controlling pharmaceutical impurities. Their utility stems from the fact that deuterated compounds are chemically almost identical to their non-deuterated counterparts but possess a greater mass. This mass difference is readily detectable by mass spectrometry (MS), a highly sensitive analytical technique.

In practice, a known amount of a deuterated standard is added to a sample containing the analyte of interest. Because the standard and the analyte behave nearly identically during sample preparation and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the deuterated standard. By comparing the MS signal of the analyte to that of the known quantity of the internal standard, a highly accurate and precise quantification of the analyte can be achieved. This method effectively compensates for variations in extraction efficiency, injection volume, and instrument response. The use of stable isotope-labeled internal standards, including deuterated compounds, is widely regarded as the "gold standard" for quantitative bioanalysis by regulatory bodies such as the U.S. Food and Drug Administration (FDA). The presence of impurities like Propranolol (B1214883) impurity B-d7 within the deuterated standard can, however, compromise this accuracy and must be meticulously controlled.

Academic Research Supporting Impurity Reference Standard Qualification (USP, EP)

The qualification of reference standards, including deuterated impurity standards, is rigorously governed by pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). Academic research provides the foundational analytical science that underpins these qualification processes. For a deuterated impurity standard such as Propranolol impurity B-d7, academic contributions are crucial in several areas:

Structural Elucidation: Advanced spectroscopic techniques, often pioneered and refined in academic settings, are essential for confirming the precise chemical structure of the impurity and verifying the location of the deuterium (B1214612) labels.

Purity Determination: Academic research continually advances chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), enabling the high-resolution separation of the primary deuterated compound from any related impurities. This is fundamental to establishing the purity of the reference standard.

Isotopic Purity Assessment: A key parameter for a deuterated standard is its isotopic purity—the extent to which the molecules are appropriately labeled with deuterium. Mass spectrometry is the definitive tool for this measurement, and academic research drives the development of more sophisticated MS instrumentation and data analysis methods to achieve highly accurate isotopic purity determinations.

This symbiotic relationship between academic research and regulatory bodies ensures that the reference standards employed in the pharmaceutical industry are of the highest quality, thereby safeguarding the reliability of quality control testing.

Implications for Pharmaceutical Development and Manufacturing Processes in Controlling Impurity B-d7

The control of any impurity, including a deuterated one like this compound, has far-reaching consequences for the entire lifecycle of a pharmaceutical product. A deep understanding of the synthetic pathway used to create the deuterated standard is paramount during the development phase to pinpoint potential sources of impurity formation. By applying principles of Quality by Design (QbD), manufacturing processes can be engineered to minimize the formation of such impurities from the outset.

In a manufacturing environment, stringent adherence to Good Manufacturing Practices (GMP) and the implementation of robust analytical methods for routine monitoring are essential. The presence of this compound above a specified limit in a batch of deuterated propranolol internal standard could lead to the failure of that batch to meet quality specifications. This can result in significant financial repercussions and potential disruptions to the supply of necessary analytical standards. Therefore, a comprehensive control strategy for impurities like this compound is an integral part of a robust quality management system.

Challenges in the Bioanalytical Quantification of Deuterated Internal Standards with Impurities

The presence of impurities within deuterated internal standards poses significant challenges to accurate bioanalytical quantification. With respect to this compound, several potential issues can arise:

Isobaric Interference: If the impurity has the same nominal mass as the analyte being measured, it can lead to an artificially inflated signal for the analyte, resulting in an overestimation of its concentration.

Differential Ionization Efficiency: The impurity and the deuterated internal standard may not ionize with the same efficiency in the mass spectrometer. This can skew the ratio of their signals, leading to inaccurate quantification.

Chromatographic Co-elution: If the impurity is not chromatographically separated from the analyte or the internal standard, their signals will overlap, making accurate measurement impossible.

To mitigate these challenges, it is imperative that the deuterated internal standard is thoroughly characterized to identify and quantify any impurities. This allows for potential correction of the data or the selection of an alternative internal standard if the interference is too significant.

Emerging Research Directions and Future Challenges for Propranolol Impurity B D7 Research

Development of Novel Analytical Technologies for Trace Impurity Analysis

The accurate detection and quantification of trace-level impurities are paramount in pharmaceutical quality control. For deuterated compounds like Propranolol (B1214883) Impurity B-d7, this task is further complicated by the need to differentiate and quantify isotopologues. The development of more sophisticated analytical techniques is a key area of research. aquigenbio.com

Advanced chromatographic and spectrometric methods are continuously being refined to enhance sensitivity and resolution. biomedres.us High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are foundational techniques, but modern advancements are paving the way for more precise analysis. pharmaffiliates.com

Key Emerging Technologies:

Ultra-Performance Liquid Chromatography (UPLC): This technique utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and improved sensitivity, which is crucial for detecting trace impurities. biomedres.usresearchgate.net

Mass Spectrometry (MS) and its hyphenated forms: MS is a highly sensitive method for detecting impurities, even in minute amounts. pharmaffiliates.com Techniques such as LC-MS-MS, GC-MS, and Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution MS (LC-Q-TOF-HRMS) are increasingly employed for the identification and structural elucidation of impurities. biomedres.usresearchgate.net For deuterated compounds, high-resolution mass spectrometry is invaluable for confirming the isotopic distribution and identifying any unlabeled residual material. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural characterization of impurities after isolation. biomedres.us LC-NMR combines the separation power of liquid chromatography with the detailed structural information provided by NMR. researchgate.net

Future research will likely focus on the miniaturization of these technologies, leading to reduced solvent consumption and faster analysis, aligning with the principles of green analytical chemistry.

Table 1: Advanced Analytical Technologies for Trace Impurity Analysis

| Technology | Description | Application for Propranolol Impurity B-d7 |

|---|---|---|

| UPLC-MS | Combines the high resolution of Ultra-Performance Liquid Chromatography with the sensitivity and specificity of Mass Spectrometry. biomedres.us | Enables rapid and sensitive quantification of the impurity, distinguishing it from non-deuterated analogues. |

| LC-Q-TOF-HRMS | A high-resolution mass spectrometry technique providing accurate mass measurements. biomedres.us | Crucial for confirming the elemental composition and isotopic purity of the deuterated impurity. |

| LC-NMR | Integrates liquid chromatography for separation with Nuclear Magnetic Resonance for detailed structural analysis. researchgate.net | Allows for the definitive structural elucidation of the impurity without ambiguity. |

| SFC | Supercritical Fluid Chromatography uses a supercritical fluid (like CO2) as the mobile phase, reducing organic solvent use. biomedres.usmdpi.com | Offers a greener alternative for the separation and analysis of the impurity. mdpi.com |

Application of Computational Chemistry and In Silico Approaches for Impurity Prediction and Mechanism Elucidation

Computational chemistry and in silico models are becoming indispensable tools in modern drug development. These approaches offer a predictive, non-testing methodology to assess and manage pharmaceutical impurities, aligning with regulatory guidelines such as those from the International Council for Harmonisation (ICH). nih.gov

Key Applications:

Impurity Formation Prediction: Computational models can predict the likelihood of impurity formation under various reaction conditions. researchgate.net This allows chemists to proactively modify synthetic routes to minimize the generation of unwanted by-products. researchgate.net

Mechanism Elucidation: Understanding the formation mechanism of an impurity is critical for controlling its presence. researchgate.net In silico tools can model reaction pathways and transition states, providing insights into how and why an impurity is formed.

Toxicological Assessment: In silico toxicology models can predict the potential toxicity of impurities, including genotoxicity, based on their chemical structure. nih.govmdpi.com This helps in risk assessment and setting appropriate control limits as per ICH M7 guidelines. nih.govmdpi.com

Table 2: In Silico Approaches in Impurity Research

| Approach | Description | Relevance to this compound |

|---|---|---|

| (Q)SAR Models | (Quantitative) Structure-Activity Relationship models predict the biological activity or toxicity of a chemical based on its structure. nih.gov | Used to perform a preliminary toxicological assessment of the impurity without animal testing. |

| AI-Based Reaction Predictors | Machine learning algorithms trained on vast reaction databases to predict the outcomes of chemical reactions, including side products. researchgate.netchemrxiv.org | Can help predict the formation of this compound during synthesis and identify conditions to avoid it. |

| Read-Across | A non-testing method that uses data from analogous, well-studied chemicals to predict the properties of a target substance. nih.gov | The toxicological profile of the non-deuterated Propranolol Impurity B could be used to infer the potential risks of its deuterated counterpart. |

Standardization and Harmonization of Deuterated Impurity Reference Materials

High-quality reference materials are the bedrock of pharmaceutical quality control, enabling the accurate identification and quantification of impurities. pharmaffiliates.com For deuterated impurities, the challenges associated with producing and certifying these standards are significant.

The synthesis of a deuterated reference standard like this compound must be carefully controlled to ensure high isotopic purity. A critical issue is the potential presence of the residual unlabeled drug as an impurity within the deuterated internal standard itself, which can interfere with analytical results. tandfonline.com Therefore, manufacturers of deuterated standards must have stringent qualification specifications. tandfonline.com

International harmonization of impurity standards is crucial for streamlining the drug development process and ensuring consistent quality across different markets. aquigenbio.com Regulatory bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the ICH work to establish unified guidelines for impurity levels. pharmaffiliates.comich.org The ICH's mission is to achieve greater global harmonization to ensure that safe, effective, and high-quality medicines are developed and registered efficiently. ich.org

Future challenges include:

Developing robust and universally accepted methods for certifying the isotopic purity of deuterated reference standards.

Ensuring the global availability of these highly specialized reference materials.

Continuing the push for harmonized regulatory requirements for deuterated impurities across all major pharmaceutical markets. aquigenbio.com

Green Chemistry Approaches in Impurity Synthesis and Analysis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate hazardous substances, are increasingly being adopted by the pharmaceutical industry. mdpi.com This shift is driven by both environmental concerns and the potential for increased efficiency and cost savings. nrigroupindia.comresearchgate.net

Green Chemistry in Synthesis: The synthesis of deuterated reference standards like this compound can be made more sustainable by applying green chemistry principles. nih.gov Key strategies include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical CO₂, or bio-based solvents. mdpi.com

Catalysis: Employing catalysts to enhance reaction efficiency, reduce reagent use, and minimize waste generation. wisdomgale.com Biocatalysis, in particular, offers a highly selective and environmentally benign approach. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. researchgate.net

Green Analytical Chemistry (GAC): The analytical methods used to detect and quantify impurities are also undergoing a green transformation. alliedacademies.org The goal of GAC is to make analytical processes more environmentally friendly without compromising performance. researchgate.net This involves:

Miniaturization: Reducing the scale of analyses to decrease the consumption of samples, solvents, and energy.

Solvent Reduction: Developing methods that use less toxic and smaller volumes of organic solvents. nrigroupindia.com Techniques like Supercritical Fluid Chromatography (SFC) and micellar liquid chromatography are examples of this approach. mdpi.comresearchgate.net

Waste Reduction: Implementing practices that minimize the generation of hazardous chemical waste from analytical laboratories. nrigroupindia.com

The integration of these green approaches into the lifecycle of this compound, from its synthesis as a reference standard to its analysis in drug products, represents a significant future direction for sustainable pharmaceutical development. nrigroupindia.com

Table 3: Principles of Green Chemistry in Impurity Management

| Principle | Application in Synthesis | Application in Analysis |

|---|---|---|

| Waste Prevention | Designing synthetic routes with high atom economy and fewer by-products. wisdomgale.com | Miniaturizing analytical methods to reduce the volume of waste generated per sample. |

| Safer Solvents & Auxiliaries | Using water, supercritical fluids, or bio-solvents instead of volatile organic compounds (VOCs). mdpi.com | Employing aqueous mobile phases or solvent-free extraction techniques like Solid Phase Microextraction (SPME). mdpi.com |

| Design for Energy Efficiency | Utilizing microwave or ultrasonic-assisted synthesis to reduce reaction times and energy consumption. mdpi.comresearchgate.net | Automating and integrating analytical processes to save energy. |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass or other renewable sources. researchgate.net | Using bio-derived solvents or reagents in analytical procedures. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Propranolol impurity B-d7 in drug substances?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying trace-level impurities like this compound. Key parameters include:

- Sensitivity : Achieve a lower limit of quantification (LLOQ) of 0.01 ng/mL using a QTRAP 6500+ system with optimized collision energy and ion transitions .

- Selectivity : Utilize reversed-phase chromatography (e.g., YMC-Pack ODS-AQ column, 150 mm × 4.6 mm, 3 μm) to separate isomeric impurities, ensuring baseline resolution of β-propranolol and other analogs .

- Validation : Validate linearity over 0.01–10.00 ng/mL (R² ≥ 0.999) and recovery rates (>95%) using deuterated internal standards to correct matrix effects .

Q. How do regulatory guidelines influence the acceptable limits of this compound?

- Methodological Answer : The ICH Q3 and M7(R1) guidelines mandate strict control of mutagenic impurities like N-nitroso compounds. For this compound:

- Thresholds : Establish a permitted daily exposure (PDE) based on its carcinogenic potency, which is ~16-fold higher than NDMA .

- Risk Assessment : Conduct structure-activity relationship (SAR) studies to classify the impurity’s mutagenic potential, referencing analogs like N-Nitroso Propranolol Impurity 1 (WGK 3 classification) .

- Documentation : Align analytical protocols with 21 CFR Part 11 compliance for data integrity, using platforms like SCIEX OS software .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters for quantifying this compound in complex matrices?

- Methodological Answer :

- Ionization : Employ electrospray ionization (ESI) in positive mode with nitrogen as the collision gas to enhance sensitivity for deuterated compounds .

- Mobile Phase : Optimize pH (e.g., 0.1% formic acid) to stabilize the impurity’s nitroso group and minimize degradation during analysis .

- Column Selection : Use superficially porous particles (e.g., Agilent ZORBAX RRHD Eclipse Plus C18) to improve peak symmetry and reduce run times in multiresidue methods .

- Data-Independent Acquisition (DIA) : Apply SWATH® acquisition to simultaneously monitor multiple product ions, resolving co-eluting impurities in drug products .

Q. What strategies address discrepancies in impurity quantification across different analytical platforms?

- Methodological Answer :

- Cross-Validation : Compare results from HPLC-UV (e.g., β-propranolol detection at 220 nm) and LC-MS/MS to identify platform-specific biases, such as ion suppression in MS .

- Reference Standards : Use isotopically labeled analogs (e.g., B-d7) as internal standards to normalize recovery variations in solid vs. liquid dosage forms .

- Statistical Analysis : Apply Bland-Altman plots to evaluate inter-method agreement, with acceptance criteria of ≤15% deviation for accuracy and precision .

Q. How might this compound interact with biological pathways such as HIF-1α or STAT3 signaling?

- Methodological Answer :

- Hypothesis Testing : Use siRNA knockdown of β2-adrenergic receptors (β2-AR) in hemangioma cells to determine if B-d7 antagonizes receptor-mediated pathways, as seen with propranolol’s suppression of HIF-1α and VEGF .

- Dose-Response Studies : Expose cells to B-d7 (0–320 μmol/L) for 24–72 hours, then quantify STAT3 phosphorylation via Western blot to assess inhibitory effects .

- Xenograft Models : Compare tumor regression in mice treated with propranolol vs. B-d7, using immunohistochemistry to measure apoptosis markers (e.g., Bcl-2) .

Methodological Considerations for Data Contradictions

- Case Study : If HPLC detects higher impurity levels than LC-MS/MS, investigate photodegradation (e.g., light exposure during sample prep) using first-order kinetic modeling under varying pH conditions .

- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to resolve variability in inter-laboratory studies, ensuring p < 0.05 significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.